1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine

Catalog No.
S846361
CAS No.
933585-52-5
M.F
C11H16FNO
M. Wt
197.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine

CAS Number

933585-52-5

Product Name

1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine

IUPAC Name

1-(2-fluoro-4-propan-2-yloxyphenyl)ethanamine

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

InChI

InChI=1S/C11H16FNO/c1-7(2)14-9-4-5-10(8(3)13)11(12)6-9/h4-8H,13H2,1-3H3

InChI Key

SZWKYFFRHIDYKB-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC(=C(C=C1)C(C)N)F

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(C)N)F

1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is a chemical compound with the molecular formula C11H16FNOC_{11}H_{16}FNO and a molar mass of approximately 197.25 g/mol. This compound features a phenyl ring substituted with a fluorine atom and an isopropoxy group, as well as an ethanamine moiety. Its structure contributes to its unique chemical and biological properties, making it of interest in various research fields, particularly in medicinal chemistry and biochemistry.

  • Oxidation: The amine group may be oxidized to form corresponding ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or secondary amines with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The fluorine atom can be replaced by other nucleophiles (e.g., amines or thiols) under appropriate conditions, facilitating nucleophilic substitution reactions .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is primarily attributed to its ability to interact with various proteins, enzymes, and receptors. The presence of the amine group allows for potential binding interactions with biological targets, influencing cellular processes such as:

  • Enzyme Modulation: It may affect the activity of enzymes involved in amino acid metabolism, particularly transaminases, which are crucial for amino acid interconversion.
  • Cell Signaling Pathways: The compound can influence gene expression and cellular metabolism through modulation of signaling pathways .

The synthesis of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves reductive amination. The general steps include:

  • Starting Material: 2-Fluoro-4-(propan-2-yloxy)benzaldehyde is used as the precursor.
  • Reductive Amination: The aldehyde reacts with an appropriate amine source under reductive conditions, often facilitated by transition metal catalysts such as palladium or nickel.
  • Isolation and Purification: The desired product is isolated and purified through standard organic chemistry techniques .

This compound has several significant applications:

  • Medicinal Chemistry: It serves as a potential lead compound for developing new pharmaceuticals targeting neurological disorders due to its ability to modulate neurotransmitter systems.
  • Biochemical Research: It is utilized in studies investigating enzyme interactions and metabolic pathways .
  • Synthetic Chemistry: As a building block, it can be used in the synthesis of more complex organic molecules.

Research indicates that 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine interacts with various biomolecules through non-covalent interactions such as hydrogen bonding and Van der Waals forces. These interactions can lead to significant effects on enzyme activity and cellular functions, making it a valuable compound for studying biochemical pathways .

Several compounds share structural similarities with 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(S)-1-(2-fluoro-4-methylphenyl)ethan-1-amineContains a methyl group instead of an isopropoxy groupLacks the isopropoxy substituent
(S)-1-(4-methylphenyl)ethan-1-amineLacks both fluorine and isopropoxy groupsSimplified structure without halogen substitution
(S)-1-(2-chloro-4-methylphenyl)ethan-1-amineContains a chlorine atom instead of fluorineDifferent halogen substitution impacts reactivity

Uniqueness

The uniqueness of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine lies in its combination of both the fluorine atom and the isopropoxy group on the phenyl ring. This specific substitution pattern influences its chemical reactivity and biological activity, setting it apart from similar compounds .

Molecular Architecture and Conformational Analysis

The molecular architecture of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine exhibits a complex three-dimensional arrangement characterized by the interaction between the fluorinated aromatic ring, the isopropoxy substituent, and the ethanamine side chain [1]. The compound possesses the molecular formula C₁₁H₁₆FNO with a molecular weight of 197.25 g/mol, indicating a moderate-sized organic molecule with significant conformational flexibility [1].

Conformational analysis reveals that the molecule can adopt multiple stable conformations due to rotation around several key bonds, particularly the carbon-nitrogen bond connecting the ethanamine group to the aromatic ring and the carbon-oxygen bonds within the isopropoxy substituent [2] [3]. Studies on related fluorophenylethylamine derivatives demonstrate that these compounds typically exhibit three distinct conformational states: two gauche configurations with folded ethylamino side chains and one anti structure with an extended chain configuration [2].

The conformational landscape is significantly influenced by the presence of the fluorine atom at the ortho position relative to the ethanamine group [4]. Research on similar 2-fluorophenylethylamine systems indicates that fluorine substitution can alter the energetic ordering of conformers compared to non-fluorinated analogs, while maintaining similar overall conformational preferences [2]. The fluorine atom's electronegativity and size contribute to specific intramolecular interactions that stabilize certain conformational arrangements [5].

Conformational ParameterTypical RangeImpact on Stability
C-C-N bond angle109-112°Moderate influence on conformational preference
Aromatic-aliphatic dihedral angle30-90°Major determinant of molecular shape
Isopropoxy C-O-C angle116-118°Affects substituent orientation
F-C-C bond angle118-120°Influences electronic distribution

Structural Features of the Fluorophenyl Moiety

The fluorophenyl moiety in 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine represents a critical structural component that significantly influences the molecule's overall properties [5]. The fluorine atom is positioned ortho to the ethanamine substituent and meta to the isopropoxy group, creating a specific electronic environment within the aromatic ring [1].

The carbon-fluorine bond length in aromatic systems typically measures between 1.35-1.38 Å, representing one of the strongest single bonds in organic chemistry [6] [5]. This bond exhibits minimal variation across different fluorinated aromatic compounds, with theoretical calculations showing average C-F bond lengths of approximately 1.344 Å for ortho-substituted fluorobenzenes [7]. The fluorine atom's high electronegativity (4.0 on the Pauling scale) creates a significant dipole moment that affects both intramolecular and intermolecular interactions [5].

Aromatic carbon-carbon bond lengths within the fluorophenyl ring system range from 1.39-1.40 Å, consistent with typical aromatic systems [7]. However, the presence of fluorine can cause subtle variations in these bond lengths due to electronic effects, with fluorinated aromatics showing slightly shortened average bond lengths compared to benzene (1.38437 Å for 1,3,5-trifluorobenzene versus 1.39065 Å for benzene) [7].

The electronic structure of the fluorophenyl moiety demonstrates unique characteristics termed "fluoromaticity," where fluorine atoms contribute additional π-bonding and antibonding orbitals to the aromatic system [5] [7]. This phenomenon results in enhanced ring stability and resistance to addition reactions, with fluorinated aromatics showing approximately 4 kcal/mol greater activation energies for hydrogenation compared to unsubstituted benzene [7].

Structural FeatureValueReference Standard
C-F bond length1.35-1.38 ÅAromatic C-F bonds
C-C aromatic bond length1.39-1.40 ÅTypical aromatic systems
F-C-C bond angle118-120°Aromatic substitution geometry
Aromatic ring planarity<0.01 Å deviationMaximum deviation from mean plane

Stereochemical Considerations

The stereochemical analysis of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine reveals the presence of one stereogenic center located at the carbon atom bearing the amine group in the ethanamine side chain [8] [9]. This chiral center can exist in either R or S configuration, resulting in two possible enantiomers of the compound [9].

The stereogenic center exhibits tetrahedral geometry with four different substituents: the hydrogen atom, the amine group, the methyl group, and the fluorinated aromatic ring [9]. The presence of this chiral center renders the molecule optically active, capable of rotating plane-polarized light [9]. Stereochemical studies on related phenylethylamine derivatives demonstrate that the configuration at this center significantly influences biological activity and molecular recognition processes [8].

Conformational analysis coupled with stereochemical considerations reveals that each enantiomer can adopt multiple conformational states, with the R and S enantiomers potentially showing different preferences for specific conformations [10]. Research on chiral phenylethylamine recognition indicates that different enantiomers can exhibit distinct crystal packing arrangements and intermolecular interaction patterns [10].

The influence of the fluorine substituent on stereochemical behavior is particularly noteworthy, as fluorine's unique electronic properties can affect the relative stabilities of different conformers [4]. Studies on fluorinated phenylethylamine analogs show that fluorine substitution can modify the conformational energy landscape while preserving the overall stereochemical characteristics [2] [4].

Stereochemical ParameterDescriptionImpact
Number of stereogenic centers1Creates two possible enantiomers
Chiral center locationEthanamine carbonDetermines optical activity
Possible configurationsR and SAffects biological and physical properties
Conformational multiplicity6+ distinct conformers per enantiomerInfluences molecular recognition

Crystal Structure Analysis and Solid-State Properties

Crystal structure analysis of fluorinated phenylethylamine derivatives reveals complex three-dimensional arrangements influenced by multiple intermolecular interactions [11]. The solid-state packing of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is expected to be dominated by hydrogen bonding, aromatic stacking interactions, and specific fluorine-containing intermolecular contacts [11] [12].

Fluorine atoms in aromatic systems participate in various weak intermolecular interactions, including C-H···F hydrogen bonds and F···F contacts [13] [14]. Research on fluorinated aromatic compounds demonstrates that these interactions can significantly influence crystal packing motifs, with fluorine-fluorine attractive interactions contributing to lamellar packing arrangements [12]. The typical F···F contact distances range from 2.6-3.0 Å, shorter than the sum of van der Waals radii [11].

The isopropoxy substituent introduces additional complexity to the crystal packing through its conformational flexibility and potential hydrogen bonding capabilities [15]. Studies on isopropoxybenzene derivatives show that the isopropyl group can adopt different orientations to optimize intermolecular interactions in the solid state [15]. The typical density of related compounds ranges from 0.94-1.1 g/mL, with fluorinated analogs generally exhibiting higher densities due to the presence of fluorine [15] [16].

Hirshfeld surface analysis of similar fluorinated aromatic compounds reveals that fluorine-containing interactions contribute approximately 68% of the total intermolecular contacts in the crystal structure [17]. The remaining interactions primarily involve hydrogen-hydrogen (15-20%), hydrogen-carbon (10-15%), and carbon-hydrogen (15-20%) contacts [17].

Crystal PropertyExpected ValueContributing Factors
Typical density1.0-1.2 g/mLFluorine presence increases density
F···F contact distance2.6-3.0 ÅShorter than van der Waals sum
C-H···F bond length2.3-2.7 ÅWeak hydrogen bonding
Aromatic stacking distance3.3-3.8 Åπ-π interactions
Fluorine interaction contribution~68% of total contactsDominant intermolecular force

Comparative Analysis with Structural Isomers

Comparative structural analysis of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine with its structural isomers reveals significant differences in molecular properties and behavior [18]. The three primary positional isomers differ in the location of the fluorine atom: ortho (2-position), meta (3-position), and para (4-position) relative to the ethanamine substituent [19] [20].

The ortho-fluorinated isomer (target compound) exhibits unique properties due to the proximal positioning of the fluorine atom and the ethanamine group [1]. This arrangement allows for potential intramolecular interactions and influences the conformational preferences compared to meta and para isomers [2]. The meta-fluorinated isomer (1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine) shows different electronic distribution patterns and reduced potential for fluorine-amine interactions [19].

Electronic effects vary significantly among the isomers, with the ortho position providing the strongest inductive effect on the ethanamine group due to proximity [5]. The para position, while electronically influential through resonance effects, shows weaker direct interactions with the amine substituent [5]. Meta substitution provides intermediate electronic effects with minimal direct resonance interaction [5].

Conformational analysis studies on fluorophenylethylamine isomers demonstrate that fluorine position significantly affects the relative energies of different conformers [2] [3]. Ortho-fluorinated compounds often show altered conformational preferences compared to para-fluorinated analogs, with different stabilization patterns for gauche versus anti conformations [2].

IsomerMolecular FormulaMolecular WeightCAS NumberKey Structural Difference
2-Fluoro isomer (target)C₁₁H₁₆FNO197.25 g/mol1341040-93-4Ortho to ethanamine
3-Fluoro isomerC₁₁H₁₆FNO197.25 g/mol1019603-18-9Meta to ethanamine
4-Fluoro isomerC₁₁H₁₆FNO197.25 g/mol1341040-93-4Para to ethanamine
Non-fluorinated analogC₁₁H₁₇NO179.26 g/mol88655-02-1No fluorine substituent

Physical Constants and Characteristics

Molecular Weight and Density

1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine has a molecular weight of 197.25 g/mol with the molecular formula C11H16FNO [1]. The compound contains 14 heavy atoms, contributing to its moderate molecular size within the phenylethylamine class [1]. The exact mass is calculated as 197.121592296 Da, providing precise mass spectral identification capabilities [2].

The estimated density of this compound ranges from 1.10-1.25 g/cm³, based on the contributions of the aromatic ring system, fluorine substitution, and the propan-2-yloxy group. This density is consistent with similar fluorinated aromatic amines, where the presence of fluorine increases the overall density compared to non-fluorinated analogs [3].

Table 1: Fundamental Physical Properties

PropertyValueMethodReference
Molecular Weight197.25 g/molCalculated [1]
Exact Mass197.121592296 DaCalculated [2]
Monoisotopic Mass197.121592296 DaCalculated [2]
Density1.10-1.25 g/cm³EstimatedStructural analysis
Heavy Atom Count14Calculated [2]

Melting and Boiling Points

The melting point of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine is estimated to be in the range of 45-65°C, based on comparison with structurally similar fluorinated aromatic amines [3]. The presence of the fluorine atom at the 2-position and the propan-2-yloxy group at the 4-position creates a specific intermolecular interaction pattern that influences the crystalline packing and melting behavior.

The boiling point is estimated to be approximately 250-280°C at standard atmospheric pressure. This estimation is based on the molecular weight, the presence of the aromatic ring system, and the electronic effects of the fluorine substitution [4]. The compound's relatively high boiling point compared to aliphatic amines of similar molecular weight reflects the stabilizing influence of the aromatic ring system and the intermolecular hydrogen bonding capabilities of the primary amine group.

Table 2: Thermal Properties

PropertyEstimated ValueBasis for Estimation
Melting Point45-65°CSimilar aromatic amines with fluorine
Boiling Point250-280°CMolecular weight and structure
Flash Point120-140°CEstimated from boiling point
Vapor PressureLow at 25°CMolecular weight and polarity

Solubility Profile

The solubility characteristics of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine are strongly influenced by the compound's acid-base properties and the presence of both hydrophilic and lipophilic structural features. The compound exhibits moderate water solubility that is highly pH-dependent due to the basic nature of the primary amine group [4].

In aqueous solutions, the compound's solubility increases significantly under acidic conditions where the amine nitrogen becomes protonated, forming water-soluble ammonium salts. The estimated LogP value of 2.1-2.7 indicates moderate lipophilicity, suggesting good solubility in organic solvents such as ethanol, methanol, and chloroform [2].

Table 3: Solubility Characteristics

Solvent SystemSolubilitypH DependenceNotes
WaterModerateHighIncreased under acidic conditions
EthanolGoodLowCompatible with polar organic solvents
MethanolGoodLowEnhanced by hydrogen bonding
ChloroformGoodNoneLipophilic interactions
HexanePoorNoneLimited by polar groups

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Analysis

The NMR spectroscopic profile of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine provides distinctive signatures for structural identification. In ¹H NMR spectroscopy, the aromatic protons appear as a characteristic pattern reflecting the substitution pattern, with the fluorine substitution causing distinctive coupling patterns and chemical shift perturbations [5].

The ¹⁹F NMR spectrum displays a characteristic signal expected around -115 to -125 ppm, typical for aromatic fluorine substitution [6]. This signal provides unambiguous identification of the fluorine-containing compound and can be used for quantitative analysis [7].

The ¹³C NMR spectrum shows characteristic signals for the aromatic carbons, with the carbon bearing the fluorine atom showing a distinctive chemical shift and coupling pattern. The propan-2-yloxy group contributes characteristic signals for the methyl and methine carbons [8].

Table 4: Expected NMR Characteristics

NucleusChemical Shift RangeKey Features
¹H1.2-1.4 ppmIsopropyl methyl groups
¹H4.4-4.7 ppmIsopropyl methine
¹H6.5-7.5 ppmAromatic protons
¹⁹F-115 to -125 ppmAromatic fluorine
¹³C155-165 ppmFluorinated aromatic carbon

Mass Spectrometry Fingerprint

Mass spectrometry analysis of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine shows a molecular ion peak at m/z 197 corresponding to the molecular formula C11H16FNO [1]. The fragmentation pattern typically involves loss of the propan-2-yloxy group, resulting in characteristic fragment ions that facilitate structural identification [9].

The presence of fluorine in the molecule provides a distinctive isotope pattern that can be used for confirmatory identification. The base peak in the mass spectrum is likely to result from the loss of the isopropyl group (43 mass units), generating a fragment ion at m/z 154 [9].

Table 5: Mass Spectral Fragmentation

m/zRelative IntensityFragment Identity
19760-80%Molecular ion [M]+
154100%[M-C3H7]+
13940-60%[M-C3H7O]+
12220-40%Aromatic fragment

Infrared and Ultraviolet-Visible Spectral Characteristics

The infrared spectrum of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine exhibits characteristic absorption bands that provide structural information. The N-H stretching vibrations of the primary amine group appear in the range of 3300-3500 cm⁻¹, while the aromatic C-H stretching bands are observed above 3000 cm⁻¹ [6].

The C-F stretching vibration appears as a strong absorption band in the range of 1100-1200 cm⁻¹, characteristic of aromatic fluorine substitution [6]. The propan-2-yloxy group contributes C-O stretching bands around 1200-1300 cm⁻¹ and characteristic C-H bending and stretching vibrations [6].

Ultraviolet-visible spectroscopy reveals absorption characteristics typical of substituted aromatic systems. The primary absorption band occurs around 250-280 nm, with the fluorine substitution causing a bathochromic shift due to its electron-withdrawing effect [10] [11]. The propan-2-yloxy group, being electron-donating, partially counteracts this effect, resulting in a modulated absorption profile [12].

Table 6: Spectroscopic Absorption Bands

Spectroscopic MethodWavelength/FrequencyAssignment
IR3300-3500 cm⁻¹N-H stretch
IR1100-1200 cm⁻¹C-F stretch
IR1200-1300 cm⁻¹C-O stretch
UV-Vis250-280 nmAromatic π→π* transition
UV-Vis300-320 nmExtended conjugation

Electronic and Steric Properties

Influence of Fluorine Substitution

The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (σI = +0.50) that significantly influences the electronic distribution within the aromatic ring system [13] [14]. This effect decreases the electron density on the aromatic ring, particularly affecting the reactivity toward electrophilic substitution reactions and modifying the basicity of the amine functional group [13].

The fluorine substitution creates a dipole moment that influences the compound's interaction with biological targets and affects its physicochemical properties. The electronegativity of fluorine (4.0) compared to carbon (2.5) results in a significant polarization of the C-F bond, contributing to the overall electronic character of the molecule [14].

Table 7: Electronic Effects of Fluorine Substitution

PropertyEffectMagnitudeImpact
Electron densityDecreasedStrongReduced aromatic reactivity
Dipole momentIncreasedModerateEnhanced polar interactions
Amine basicityDecreased1.2-1.7 pKa unitsAltered protonation behavior
Metabolic stabilityIncreasedModerateEnhanced drug-like properties

Effect of Propan-2-yloxy Group on Electronic Distribution

The propan-2-yloxy group at the 4-position functions as an electron-donating substituent through resonance effects (σR = -0.37), partially counteracting the electron-withdrawing influence of the fluorine atom [15]. This group increases electron density on the aromatic ring through resonance donation from the oxygen lone pairs, creating a push-pull electronic system [15].

The steric bulk of the propan-2-yloxy group also influences the compound's conformational preferences and molecular interactions. The branched alkyl chain provides increased lipophilicity compared to linear alkoxy groups, affecting the compound's distribution properties and membrane permeability [15].

Table 8: Electronic Distribution Effects

SubstituentElectronic EffectPositionNet Impact
FluorineElectron-withdrawing2-positionDecreases ring electron density
Propan-2-yloxyElectron-donating4-positionIncreases ring electron density
Ethan-1-amineElectron-donating1-positionIncreases basicity
OverallModulatedCombinedBalanced electronic character

Acid-Base Properties and pKa Values

The acid-base properties of 1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine are fundamentally influenced by the electronic effects of the substituents on the aromatic ring. The predicted pKa range for the primary amine group is 3.5-4.5, significantly lower than typical aliphatic amines due to the combined influence of the aromatic ring system and the electron-withdrawing fluorine substitution [16] [17].

The fluorine atom at the 2-position decreases the basicity of the amine nitrogen by approximately 1.2-1.7 pKa units compared to the non-fluorinated analog, consistent with systematic studies on fluorinated amines [18] [19]. This effect is transmitted through the aromatic ring system via both inductive and field effects [20].

The propan-2-yloxy group at the 4-position provides a slight increase in basicity through resonance electron donation, partially offsetting the fluorine effect. However, the overall electronic character remains dominated by the electron-withdrawing influence of the fluorine atom [16].

Table 9: pKa Considerations and Predictions

FactorEffect on pKaMagnitudeLiterature Support
Aromatic ringDecreases4-5 unitsGeneral aromatic amine data
Fluorine substitutionDecreases1.2-1.7 unitsFluorinated amine studies
Propan-2-yloxy groupIncreases0.2-0.5 unitsElectron-donating effects
Predicted pKa3.5-4.5CombinedStructural analysis

XLogP3

2.1

Dates

Last modified: 08-16-2023

Explore Compound Types